molecular formula C20H20N4O3 B6456262 4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549017-08-3

4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6456262
CAS No.: 2549017-08-3
M. Wt: 364.4 g/mol
InChI Key: AASGDRBGXZVHRV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an indole, azetidine, and pyridine . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Azetidine is a four-membered ring with one nitrogen atom . Pyridine is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole portion of the molecule is likely to contribute to the compound’s aromaticity . The azetidine ring could introduce strain into the molecule due to its small ring size .


Chemical Reactions Analysis

Indole, azetidine, and pyridine moieties can undergo a variety of chemical reactions. For instance, indoles can participate in electrophilic substitution reactions . Azetidines can undergo ring-opening reactions .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .

Mode of Action

It is known that indole derivatives can induce cell apoptosis in a dose-dependent manner . This suggests that the compound may interact with its targets to trigger programmed cell death, thereby inhibiting the growth of harmful cells.

Biochemical Pathways

Indole derivatives are known to inhibit the polymerization of tubulin , a protein that plays a key role in cell division. This suggests that the compound may affect the cell cycle and potentially disrupt the growth and proliferation of harmful cells.

Result of Action

The compound has been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin . These actions suggest that the compound could potentially be used as a therapeutic agent for conditions that involve uncontrolled cell growth, such as cancer.

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity. This could include testing its effects on various cell lines, investigating its mechanism of action, and potentially developing it into a drug if it shows promising activity .

Properties

IUPAC Name

4-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-23-10-13(16-4-2-3-5-18(16)23)8-19(25)24-11-15(12-24)27-14-6-7-22-17(9-14)20(21)26/h2-7,9-10,15H,8,11-12H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASGDRBGXZVHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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